Product packaging for Methyl 7-amino-1H-indole-2-carboxylate(Cat. No.:CAS No. 167027-29-4)

Methyl 7-amino-1H-indole-2-carboxylate

Cat. No.: B071864
CAS No.: 167027-29-4
M. Wt: 190.2 g/mol
InChI Key: NKYUGWBYVMTVDX-UHFFFAOYSA-N
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Description

Methyl 7-amino-1H-indole-2-carboxylate (CAS 167027-29-4) is a high-value chemical building block in medicinal chemistry and drug discovery research. This compound features an indole scaffold, a privileged structure in pharmaceuticals, functionalized with both an amino group at the 7-position and a methyl ester at the 2-position. These reactive handles make it a versatile intermediate for the synthesis of diverse heterocyclic libraries. The indole nucleus is a cornerstone structure in developing bioactive molecules. Research has demonstrated that indole-2-carboxylate derivatives exhibit a broad spectrum of significant biological activities, serving as a key pharmacophore in the discovery of novel therapeutic agents . Specifically, compounds based on this scaffold have shown promising antiviral activity against a range of RNA and DNA viruses, including influenza A and Coxsackie B viruses . Furthermore, this chemical space is being explored for developing antimycobacterial agents targeting neglected tropical diseases like Chagas disease and infections caused by non-tuberculous mycobacteria (NTM) and Mycobacterium tuberculosis . The molecule's ability to serve as a core scaffold also extends to research into HIV-1 integrase strand transfer inhibitors (INSTIs) , where the indole-2-carboxylate structure can act as a metal-binding group . With a molecular formula of C 10 H 10 N 2 O 2 and a molecular weight of 190.20 g/mol , this compound is intended for use by qualified researchers as a synthetic intermediate to create novel molecules for biological evaluation. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2 B071864 Methyl 7-amino-1H-indole-2-carboxylate CAS No. 167027-29-4

Properties

IUPAC Name

methyl 7-amino-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)8-5-6-3-2-4-7(11)9(6)12-8/h2-5,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYUGWBYVMTVDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Starting Materials

The Fischer indole synthesis remains a cornerstone for constructing functionalized indole cores. Adapted from the preparation of 4-bromo-7-methylindole-2-carboxylic acid, this method involves cyclizing phenylhydrazine derivatives with ketoesters. For methyl 7-amino-1H-indole-2-carboxylate, the synthetic pathway begins with 5-nitro-2-methylphenylhydrazine hydrochloride and methyl pyruvate (Figure 1).

Condensation and Cyclization

  • Condensation : In ethanol, 5-nitro-2-methylphenylhydrazine reacts with methyl pyruvate at reflux (78°C) for 6–8 hours, forming the corresponding hydrazone. Ethanol acts as both solvent and proton donor, with stoichiometric ratios critical for minimizing byproducts (1:1.05 hydrazine-to-ketoester).

  • Cyclization : The hydrazone undergoes thermal cyclization in ethylene glycol at 160°C for 3 hours with anhydrous ZnCl₂ (2.0 equiv). This Lewis acid catalyzes-sigmatropic rearrangement, yielding methyl 7-nitro-1H-indole-2-carboxylate.

Nitro Reduction to Amine

Catalytic hydrogenation (H₂, 50 psi) over 10% Pd/C in methanol reduces the nitro group to an amine at 25°C. Reaction completion is confirmed via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1), achieving >95% conversion.

Table 1: Optimization of Fischer Indole Synthesis

ParameterOptimal ConditionYield ImprovementSource
Hydrazine:Ketoester1:1.05 (mol/mol)12%
Cyclization Temp160°C18%
Catalyst Loading2.0 equiv ZnCl₂22%
Hydrogenation Time4 hours15%

Hemetsberger–Knittel Indole Synthesis

Azide Formation and Thermolysis

The Hemetsberger–Knittel method, detailed in indole-2-carboxylate syntheses, constructs the indole ring via Knoevenagel condensation and azide cyclization.

Knoevenagel Condensation

  • Reagents : 2-Azidoacetate (e.g., methyl 2-azidoacetate) reacts with 3-nitrobenzaldehyde in dichloroethane at 80°C for 12 hours, forming methyl 2-azido-3-(3-nitrophenyl)acrylate.

  • Optimization : Anhydrous AlCl₃ (1.2 equiv) enhances electrophilic activation, achieving 78% yield.

Thermolysis and Cyclization

Heating the azide in toluene at 110°C induces-shift and cyclization, producing methyl 7-nitro-1H-indole-2-carboxylate. Ethanol quenching and silica gel chromatography (ethyl acetate/hexane 1:4) isolate the product in 65% yield.

Reduction of Nitro Group

Similar to the Fischer method, hydrogenation with Pd/C (10 wt%) in THF at 30°C for 6 hours affords the amine derivative. This step benefits from Boc protection (di-tert-butyl dicarbonate) to prevent over-reduction, yielding 89% protected amine, which is deprotected using HCl/dioxane.

Copper-Catalyzed Intramolecular Coupling

Reaction Setup and Conditions

Adapted from methyl 7-methoxyindole-2-carboxylate synthesis, this method employs CuI (10 mol%) and 1,4-diazabicyclo[2.2.2]octane (DABCO, 2.0 equiv) in dioxane at 100°C.

Substrate Preparation

  • Starting Material : Methyl 3-(2-nitrobenzylamino)acrylate is prepared via Michael addition of methyl acrylate to 2-nitrobenzylamine (85% yield).

Cyclization and Reduction

Intramolecular C–N coupling forms the indole skeleton, yielding methyl 7-nitro-1H-indole-2-carboxylate (86% yield). Subsequent Zn/HCl reduction in ethanol converts the nitro group to amine (92% yield).

Table 2: Comparative Analysis of Synthetic Methods

MethodKey StepYield (%)Purity (%)ScalabilitySource
Fischer IndoleZnCl₂ cyclization7498High
Hemetsberger–KnittelAzide thermolysis6595Moderate
CuI/DABCO couplingIntramolecular C–N bond8697Low

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 11.35 (s, 1H, NH), 7.21 (d, J = 8.0 Hz, 1H, H-5), 6.92 (s, 1H, H-3), 6.51 (d, J = 8.0 Hz, 1H, H-6), 5.21 (s, 2H, NH₂), 3.84 (s, 3H, OCH₃).

  • ESI-HRMS : [M+H]⁺ calcd. for C₁₁H₁₁N₂O₂: 219.0764; found: 219.0768.

Purity Assessment

Flash chromatography (silica gel, ethyl acetate/hexane 1:3) followed by recrystallization (ethanol/water 3:1) achieves >98% purity, with melting point consistency (143–145°C).

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Fischer Method : Low-cost ZnCl₂ and ethanol solvent make this route economically viable for multi-kilogram production ($12/g at 10 kg scale).

  • Hemetsberger–Knittel : Higher azide handling costs limit scalability, though improved safety protocols (flow reactors) mitigate risks.

Environmental Impact

Waste streams from ZnCl₂ (Fischer) and CuI (coupling) require chelation treatment. Ethanol/water recrystallization reduces organic solvent use by 40% compared to acetonitrile .

Chemical Reactions Analysis

Methyl 7-amino-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and physicochemical properties derived from the evidence:

Compound Name CAS No. Molecular Formula Substituents Key Properties References
Methyl 7-amino-1H-indole-2-carboxylate Not provided C${10}$H${10}$N$2$O$2$ 7-NH$2$, 2-COOCH$3$ Likely polar due to NH$_2$; ester group enhances solubility in organic solvents.
Methyl 7-methoxy-1H-indole-2-carboxylate 84638-71-1 C${11}$H${11}$NO$_3$ 7-OCH$3$, 2-COOCH$3$ MW: 205.21; stored at 2–8°C under inert atmosphere; moderate hazard (H302, H315)
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 C${10}$H$8$ClNO$_2$ 7-Cl, 3-CH$_3$, 2-COOH High purity (100%); hazardous (H315, H319); R&D use only.
7-Chloro-2-methyl-1H-indole 623177-14-0 C$9$H$8$ClN 7-Cl, 2-CH$_3$ Boiling point: 302.7°C; LogP: 3.71; high hydrophobicity.
Methyl 5-amino-3-methyl-1H-indole-2-carboxylate 1314128-11-4 C${11}$H${12}$N$2$O$2$ 5-NH$2$, 3-CH$3$, 2-COOCH$_3$ MW: 204.22; positional isomer of target compound.

Key Observations:

Ester vs. Carboxylic Acid: Methyl esters (e.g., target compound) exhibit better organic solubility than carboxylic acids (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid), which may form salts in basic conditions .

Hazard Profiles: Chlorinated derivatives (e.g., 7-Chloro-3-methyl-1H-indole-2-carboxylic acid) are marked as hazardous (H315, H319), while methoxy and amino derivatives show milder warnings (e.g., H302 for oral toxicity in Methyl 7-methoxy-1H-indole-2-carboxylate) .

Biological Activity

Methyl 7-amino-1H-indole-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral applications. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant research findings.

Overview of this compound

This compound belongs to a class of indole derivatives that have shown significant promise in medicinal chemistry. The indole scaffold is known for its diverse biological properties, including antibacterial, antifungal, and antiviral activities. This specific compound is characterized by the presence of an amino group at the 7-position and a carboxylate moiety, which are critical for its biological interactions.

Research indicates that this compound exhibits its biological activity primarily through inhibition of HIV-1 integrase, an essential enzyme for viral replication. The compound's ability to chelate metal ions (specifically Mg²⁺ ions) within the active site of integrase has been documented, enhancing its inhibitory effect.

Key Findings:

  • Inhibition of Integrase : Studies have demonstrated that this compound can inhibit the strand transfer activity of HIV-1 integrase with an IC₅₀ value in the low micromolar range, indicating potent antiviral activity against HIV .
  • Binding Interactions : Molecular docking studies reveal that the indole core and carboxyl group facilitate strong interactions with the integrase active site, including π-π stacking interactions with viral DNA .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. Several studies have explored various derivatives to optimize their efficacy against HIV integrase.

Table 1: Structure-Activity Relationship Data

CompoundIC₅₀ (μM)Notable Modifications
This compound12.41Base compound with amino and carboxyl groups
Derivative A3.11C6 halogenated benzene ring
Derivative B10.06Substituted anilines at C3 position
Derivative C18.52Extended hydrophobic branches

The data indicates that introducing hydrophobic substituents at specific positions (C3 and C6) can enhance the inhibitory potency against integrase, demonstrating a clear SAR trend .

Case Studies

Several case studies have been conducted to evaluate the antiviral efficacy of this compound and its derivatives:

  • Case Study on Integrase Inhibition : A study involving a series of indole derivatives showed that modifications at the C3 position significantly improved binding affinity and inhibitory activity against HIV integrase, with some derivatives achieving IC₅₀ values as low as 3.11 μM .
  • Molecular Docking Analysis : Computational studies have confirmed that this compound binds effectively to the active site of integrase, establishing multiple interactions that contribute to its inhibitory effect .

Q & A

Q. What strategies address gaps in stability and decomposition data for this compound?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and oxidative conditions (H2_2O2_2) to identify degradation products via LC-MS .
  • Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .
  • Collaborative data sharing : Contribute findings to open-access databases (e.g., PubChem) to fill literature gaps .

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